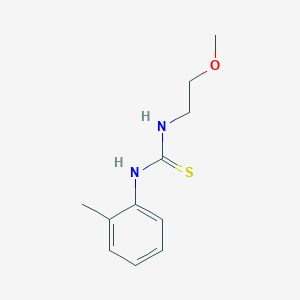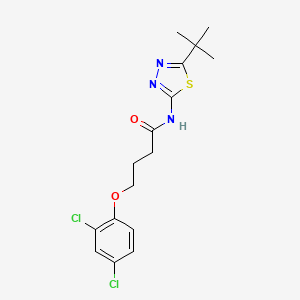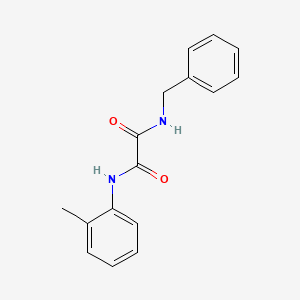
N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea, also known as MET, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized through a specific method. In
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. This could explain its antitumor and antiviral activities. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit viral replication, and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea in lab experiments is its high purity and good yields obtained through the synthesis method. Additionally, this compound has been shown to have a wide range of potential applications in various fields of research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea. One area of interest is in the development of new drugs based on the structure of this compound. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety of this compound for use in humans.
Métodos De Síntesis
N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea can be synthesized through the reaction of 2-methylphenylisothiocyanate with 2-methoxyethylamine in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with good yields.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9-5-3-4-6-10(9)13-11(15)12-7-8-14-2/h3-6H,7-8H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLPVRBYIPNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,10-di-2-furyl-2,7-bis(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5190204.png)
![N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5190212.png)
![2-chloro-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190219.png)
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5190225.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclopentyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5190226.png)

![3-[(2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5190244.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)

![2,4-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5190262.png)

![N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5190283.png)

